ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate
Overview
Description
Ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate: is a chemical compound belonging to the class of pyrazolo[3,4-b]pyridines
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as pyrazolone derivatives and phenylhydrazine.
Reaction Conditions: The reaction conditions often involve heating the reactants in the presence of a catalyst, such as acetic acid or sulfuric acid, to facilitate the formation of the pyrazolo[3,4-b]pyridine core.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch processes to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrazolo[3,4-b]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Amines.
Substitution Products: Various substituted pyrazolo[3,4-b]pyridines.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been shown to interact with various biological targets, including enzymes and receptors .
Mode of Action
The specific changes depend on the nature of the target and the context of the interaction .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to induce various cellular responses, depending on their targets .
Biochemical Analysis
Biochemical Properties
Ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain cytochrome P450 isoforms, including 1A2, 2C9, 2C19, 2D6, and 3A4 . These interactions suggest that this compound can modulate the activity of these enzymes, potentially affecting the metabolism of other compounds and drugs.
Cellular Effects
This compound has been observed to exert various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has demonstrated cytotoxic activity against colon, breast, and lung carcinoma cells . These effects are likely mediated through its interactions with key signaling molecules and transcription factors, leading to alterations in gene expression and metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific sites on cytochrome P450 enzymes, inhibiting their activity and thereby affecting the metabolism of various substrates . Additionally, its interaction with signaling molecules and transcription factors can lead to changes in gene expression, further influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown excellent plasma stability with a half-life exceeding 289.1 minutes
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits therapeutic effects, while at higher doses, it may cause toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the optimal therapeutic window and minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its metabolism. The compound’s inhibition of cytochrome P450 enzymes suggests that it can affect the metabolic flux and levels of metabolites . These interactions highlight the importance of considering metabolic pathways when evaluating the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound has been shown to be efficiently transported across cell membranes and distributed to various tissues, where it can exert its biological effects . Understanding its transport and distribution is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential as an inhibitor of various enzymes and receptors, making it useful in biological research. Medicine: Research has indicated its potential as an anti-inflammatory, anticancer, and antiviral agent. Industry: Its derivatives are used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Comparison with Similar Compounds
Ethyl 3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Uniqueness: Ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate is unique due to its specific substitution pattern on the pyrazolo[3,4-b]pyridine ring, which influences its biological activity and chemical reactivity. This compound's distinct structure allows for selective interactions with biological targets, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 3-methyl-1-phenylpyrazolo[3,4-b]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-3-21-16(20)14-10-9-13-11(2)18-19(15(13)17-14)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQRXYJZDGBOBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)C(=NN2C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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